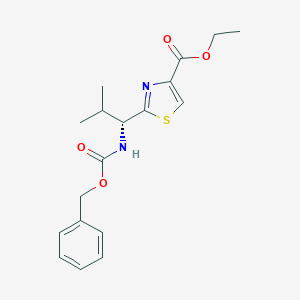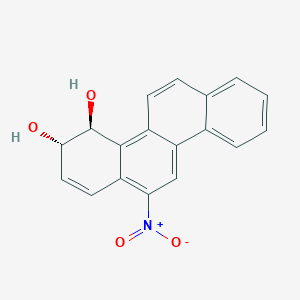
trans-9,10-Dihydro-9,10-dihydroxy-6-nitrochrysene
Vue d'ensemble
Description
Trans-9,10-Dihydro-9,10-dihydroxy-6-nitrochrysene is a metabolite of 6-nitrochrysene, an environmental carcinogen . It is formed during the metabolism of 6-nitrochrysene in human hepatic and pulmonary microsomes .
Synthesis Analysis
The major metabolite formed upon incubation of 6-nitrochrysene with S.typhimurium TA100 and 9000 g supernatant from the livers of Aroclor-induced rats was identified as trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene (1,2-DHD-6-NC); trans-9, 10-dihydro-9, 10-dihydroxy-6-nitrochrysene and 1,2-dihydroxy-6-nitrochrysene were also identified .Molecular Structure Analysis
The molecular formula of trans-9,10-Dihydro-9,10-dihydroxy-6-nitrochrysene is C18H13NO4 and its molecular weight is 307.3 .Chemical Reactions Analysis
Trans-9,10-Dihydro-9,10-dihydroxy-6-nitrochrysene is a metabolite formed during the metabolism of 6-nitrochrysene. The metabolic activation of 6-nitrochrysene occurs via ring oxidation to 1,2-DHD-6-NC, nitroreduction to 1,2-DHD-6-AC and, finally, epoxidation to a bay region diol epoxide .Applications De Recherche Scientifique
Metabolic Activation and Carcinogenicity
Trans-9,10-Dihydro-9,10-dihydroxy-6-nitrochrysene is a metabolite of 6-nitrochrysene, a known environmental carcinogen. Research has demonstrated the roles of human hepatic and pulmonary cytochrome P450 enzymes in metabolizing 6-nitrochrysene to various metabolites including trans-9,10-dihydro-9,10-dihydroxy-6-nitrochrysene. These metabolites have been implicated in carcinogenicity, particularly in the liver and lungs (Chae, Yun, Guengerich, Kadlubar, & El-Bayoumy, 1993).
Mutagenicity Studies
Studies have also highlighted the mutagenic properties of trans-9,10-dihydro-9,10-dihydroxy-6-nitrochrysene. In experiments using Salmonella typhimurium, it was identified as a major mutagenic metabolite of 6-nitrochrysene, demonstrating significant mutagenicity in various bacterial strains (El-Bayoumy & Hecht, 1984).
Comparative Tumorigenicity
Comparative studies on the tumorigenicity of 6-nitrochrysene and its metabolites, including trans-9,10-dihydro-9,10-dihydroxy-6-nitrochrysene, have been conducted. These studies used a newborn mouse model to evaluate the cancer-causing potential of these compounds in different tissues (El-Bayoumy, Shiue, & Hecht, 1989).
DNA Adduct Formation
Research has also focused on the formation of DNA adducts by metabolites of 6-nitrochrysene, including trans-9,10-dihydro-9,10-dihydroxy-6-nitrochrysene. Such adducts are critical in understanding the molecular mechanisms of carcinogenesis. Identification of specific DNA lesions in rats treated with 6-nitrochrysene suggests a pathway involving both ring oxidation and nitroreduction (El-Bayoumy et al., 2004).
Propriétés
IUPAC Name |
(3S,4S)-12-nitro-3,4-dihydrochrysene-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c20-16-8-7-13-15(19(22)23)9-14-11-4-2-1-3-10(11)5-6-12(14)17(13)18(16)21/h1-9,16,18,20-21H/t16-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVHJEBACQSOKY-FUHWJXTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C4C(C(C=CC4=C(C=C32)[N+](=O)[O-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C4[C@@H]([C@H](C=CC4=C(C=C32)[N+](=O)[O-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00922536 | |
| Record name | 12-Nitro-3,4-dihydrochrysene-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00922536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-9,10-Dihydro-9,10-dihydroxy-6-nitrochrysene | |
CAS RN |
117760-92-6 | |
| Record name | 3,4-Dihydro-12-nitro-3,4-chrysenediol, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117760926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12-Nitro-3,4-dihydrochrysene-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00922536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIHYDRO-12-NITRO-3,4-CHRYSENEDIOL, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FU2481T9V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



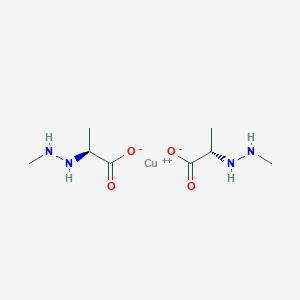

![21,24,28-Triacetyloxy-7-methoxy-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,17,20,22,24,27-heptaen-9,13-diyne-6-carboxylic acid](/img/structure/B220431.png)
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid](/img/structure/B220457.png)
![4,5-Dihydroxy-2,6,13-trimethyl-8-oxatricyclo[4.4.3.01,5]tridecane-9,12-dione](/img/structure/B220495.png)
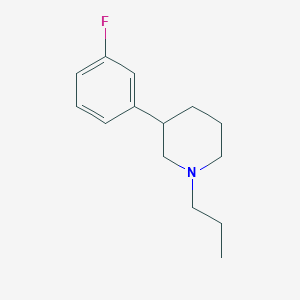
![2-(3-ethenylpiperidin-4-yl)-1-[3-(2-hydroxyethyl)-1H-indol-2-yl]ethanone](/img/structure/B220539.png)
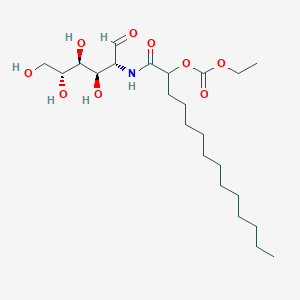
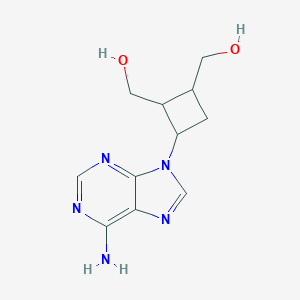
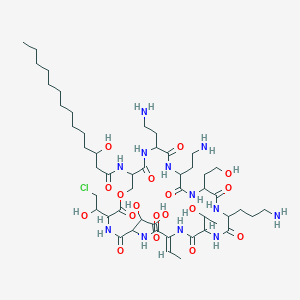


![(2S,3S,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-17-[(2S)-3-hydroxy-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B220619.png)
